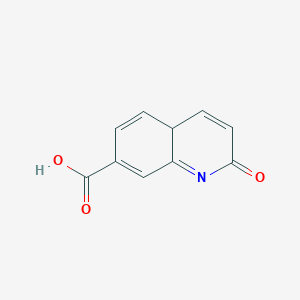
Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Bromo-2,6-dioxo-1,3-diazinane-4-carboxilato de metilo es un compuesto químico con la fórmula molecular C6H5BrN2O4. Es un derivado de la diazinana, un compuesto heterocíclico que contiene átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 5-Bromo-2,6-dioxo-1,3-diazinane-4-carboxilato de metilo normalmente implica la bromación de un compuesto precursor. Un método común involucra la reacción de un derivado de diazinana con bromo en presencia de un solvente adecuado. Las condiciones de reacción a menudo incluyen temperatura y pH controlados para asegurar la bromación selectiva en la posición deseada .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de bromación a gran escala utilizando reactores automatizados. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento de la reacción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-Bromo-2,6-dioxo-1,3-diazinane-4-carboxilato de metilo puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reacciones de Oxidación: El compuesto puede ser oxidado para formar diferentes estados de oxidación, lo que lleva a la formación de nuevos compuestos.
Reacciones de Reducción: La reducción del compuesto puede producir diferentes formas reducidas con propiedades variables.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen hidróxido de sodio, hidróxido de potasio y otros nucleófilos.
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir derivados con diferentes grupos funcionales, mientras que la oxidación y la reducción pueden conducir a varias formas oxidadas o reducidas del compuesto .
Aplicaciones en la Investigación Científica
El 5-Bromo-2,6-dioxo-1,3-diazinane-4-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición de enzimas e interacciones de proteínas.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción del 5-Bromo-2,6-dioxo-1,3-diazinane-4-carboxilato de metilo involucra su interacción con objetivos moleculares específicos. El átomo de bromo puede participar en la unión halógena, influyendo en la afinidad de unión del compuesto a proteínas y enzimas. Además, la estructura del anillo de diazinana puede interactuar con macromoléculas biológicas, afectando su función y actividad .
Comparación Con Compuestos Similares
Compuestos Similares
5,5-Dibromo-2,2-dimetil-4,6-dioxo-1,3-dioxano: Otro compuesto bromado con reactividad similar.
Derivados de Imidazo[1,5-a]pirimidina: Estos compuestos comparten similitudes estructurales y pueden sufrir reacciones químicas similares.
Unicidad
El 5-Bromo-2,6-dioxo-1,3-diazinane-4-carboxilato de metilo es único debido a su patrón de bromación específico y la presencia del anillo de diazinana. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C6H7BrN2O4 |
|---|---|
Peso molecular |
251.03 g/mol |
Nombre IUPAC |
methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C6H7BrN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h2-3H,1H3,(H2,8,9,10,12) |
Clave InChI |
TWNXXQFEROYCPL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(C(=O)NC(=O)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12344752.png)
![(5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B12344763.png)
![N-(4-chlorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344767.png)


![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea](/img/structure/B12344782.png)
![(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate](/img/structure/B12344784.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12344791.png)
![7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344794.png)


![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12344810.png)
![4,7a-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B12344817.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B12344828.png)
